Levoglucosan
Description
Overview of Levoglucosan as a Biomass Burning Tracer
The application of this compound as a biomass burning tracer has become widespread in academic research due to its specific formation pathway and relative stability in the atmosphere. researchgate.netnih.gov Its detection and quantification in various environmental samples allow scientists to identify the contribution of biomass burning to atmospheric particulate matter and to study the transport and impact of these emissions. researchgate.netnih.gov
Historical Context of this compound Identification and Use
The recognition of this compound as a product of cellulose (B213188) pyrolysis dates back several decades. Its specific link to biomass burning emissions and its potential as a tracer were established through early research characterizing the organic composition of smoke and atmospheric aerosols. researchgate.netresearchgate.net Pioneering work identified this compound as a major component of wood smoke, distinguishing it from emissions from fossil fuel combustion. researchgate.netcopernicus.org This led to its adoption as a reliable molecular marker for biomass burning in the late 20th century.
Role in Understanding Global and Regional Biomass Combustion
This compound plays a crucial role in understanding the spatial and temporal patterns of biomass combustion on both global and regional scales. By measuring this compound concentrations in atmospheric samples collected at different locations and times, researchers can infer the prevalence and intensity of biomass burning activities. researchgate.net Studies have utilized this compound to track emissions from various sources, including forest fires, agricultural waste burning, and residential wood burning, across diverse geographical areas. researchgate.nettandfonline.comiiasa.ac.at The analysis of this compound in ice cores and sediment cores has also enabled the reconstruction of historical fire activity, providing insights into past climate and environmental conditions. researchgate.netepj-conferences.orgtandfonline.comcopernicus.org
Research findings demonstrate the presence of this compound in ambient atmospheres across continents, including Asia, Europe, the Middle East, and North and South America. tandfonline.com For example, studies have reported detectable this compound concentrations in locations such as New Hampshire, California, Texas, Belgium, Brazil, Malaysia, and Tel Aviv. tandfonline.com Elevated this compound concentrations are often observed during periods associated with increased biomass burning, such as winter months due to residential wood burning or specific seasons prone to wildfires or agricultural fires. researchgate.netiiasa.ac.atmdpi.comtandfonline.com
Specificity as a Marker for Cellulose and Hemicellulose Pyrolysis
A key characteristic that makes this compound a robust biomass burning tracer is its specific formation mechanism through the pyrolysis of cellulose and hemicellulose at temperatures typically above 300 °C. researchgate.netnih.govtandfonline.com Cellulose and hemicellulose are primary structural components of plant cell walls, making their thermal decomposition a direct indicator of biomass combustion. researchgate.netebi.ac.ukresearchgate.netmdpi.com While other compounds may be present in biomass burning emissions, this compound is considered highly specific because it is not typically produced in significant amounts from the combustion of fossil fuels or through other atmospheric processes like biodegradation or hydrolysis of cellulose. researchgate.netcopernicus.org
This compound is the dominant anhydrosugar produced during the fast pyrolysis of cellulose, with yields potentially reaching as high as 59% from pure cellulose. mdpi.comfrontiersin.org Its isomers, mannosan and galactosan, are also produced during the pyrolysis of cellulose and hemicellulose and can be used as additional tracers, sometimes in conjunction with this compound ratios to help distinguish between different types of biomass burned (e.g., softwood vs. hardwood). mdpi.com The interactions between cellulose, hemicellulose, and lignin (B12514952) during pyrolysis can influence the yield of this compound. mdpi.com For instance, lignin can inhibit the formation of this compound from cellulose. mdpi.comfrontiersin.org
Significance in Environmental Science and Atmospheric Chemistry
Implications for Air Quality and Climate
Biomass burning is a major source of air pollution globally, impacting both local and regional air quality. researchgate.netebi.ac.uknih.gov this compound, being a substantial component of biomass burning aerosols, is directly linked to this pollution. Elevated levels of this compound in ambient air indicate a significant contribution from biomass combustion, which is associated with the emission of various pollutants, including particulate matter (PM), carbon monoxide (CO), volatile organic compounds (VOCs), and other organic species. researchgate.netebi.ac.uknih.gov These pollutants can have adverse effects on human health and ecosystems.
Beyond air quality, biomass burning aerosols, including those traced by this compound, influence the Earth's climate system. researchgate.netebi.ac.uknih.gov These aerosols can affect the radiative balance directly by scattering and absorbing solar and terrestrial radiation, and indirectly by acting as cloud condensation nuclei, altering cloud properties and precipitation patterns. researchgate.netnih.gov The contribution of biomass burning to the global carbon cycle is also substantial, with emissions of carbon dioxide (CO₂) from biomass burning estimated to be a significant percentage of those from fossil fuel combustion. epj-conferences.org Understanding the distribution and transport of biomass burning emissions through tracers like this compound is therefore crucial for assessing their climate impacts.
While traditionally considered relatively stable, research indicates that this compound can undergo atmospheric degradation, primarily through oxidation by hydroxyl radicals (OH), particularly in the aqueous phase of atmospheric particles. researchgate.netnih.govacs.orgcopernicus.orgacs.org This degradation can affect its atmospheric lifetime, which has been estimated to range from less than a day in summer to up to 26 days depending on atmospheric conditions. researchgate.netacs.org The degradation of this compound can influence its use as a quantitative tracer, and accounting for this degradation is important for accurate assessments of biomass burning contributions. ebi.ac.ukacs.org
Use in Source Apportionment Studies
This compound is a widely used molecular marker in source apportionment studies aimed at identifying and quantifying the contributions of different emission sources to ambient particulate matter. ebi.ac.ukmdpi.comd-nb.infoaaqr.orgcopernicus.org By measuring the concentration of this compound in ambient aerosol samples and utilizing source-specific emission ratios (e.g., the ratio of this compound to organic carbon or potassium in biomass burning smoke), researchers can estimate the contribution of biomass burning to the total particulate matter or specific aerosol components like organic carbon. researchgate.netebi.ac.ukmdpi.commdpi.comaaqr.org
Different approaches are employed in source apportionment studies using this compound. Chemical mass balance (CMB) models and positive matrix factorization (PMF) are common techniques that incorporate this compound data to apportion biomass burning contributions. ebi.ac.ukmdpi.com The ratios of this compound to its isomers, mannosan and galactosan, or to other biomass burning tracers like potassium (K⁺), can provide additional information to distinguish between different types of biomass combustion sources, such as wildfires, agricultural burning, or residential wood burning. researchgate.netcopernicus.orgmdpi.com For instance, the ratio of this compound to mannosan (L/M) can help differentiate between softwood and hardwood burning. mdpi.com
Studies have successfully used this compound in conjunction with other tracers and analytical techniques, such as radiocarbon analysis (¹⁴C), to further refine source apportionment and differentiate between fossil and non-fossil carbon sources in aerosols. d-nb.infoaaqr.orgcopernicus.org The combination of this compound measurements with techniques like the Aethalometer model, which utilizes multi-wavelength light absorption, has also been explored for high-time-resolution source apportionment of wood burning emissions. d-nb.info
Research has shown that this compound concentrations can vary significantly depending on the location and season, reflecting the influence of different biomass burning activities. For example, studies in urban and rural areas have observed higher this compound levels during winter months due to increased residential wood heating. researchgate.netiiasa.ac.atmdpi.com
| Location (Example) | Season/Period | Average this compound Concentration (approx.) | Notes | Source |
| Yangon, Myanmar | March 2018 | 497.5 ng/m³ | Peak concentration observed | mdpi.com |
| Yangon, Myanmar | Dec 2017 | 365.5 ng/m³ | Elevated concentration | mdpi.com |
| Yangon, Myanmar | Feb 2018 | 331.3 ng/m³ | Elevated concentration | mdpi.com |
| Xi'an, China | Winter | Elevated levels | Due to meteorological conditions | tandfonline.com |
| Xi'an, China | Spring events | Up to 538 ng/m³ | Linked to agricultural burning | tandfonline.com |
| European Arctic | Winter | 1.02 ng/m³ | Mean concentration at Zeppelin observatory | iiasa.ac.at |
| European Arctic | Summer | 0.13 ng/m³ | Mean concentration at Zeppelin observatory | iiasa.ac.at |
Note: Concentrations are approximate and can vary widely based on specific study conditions and locations.
Data from source apportionment studies using this compound highlight the significant contribution of biomass burning to particulate matter in various regions. For example, one study estimated that biomass combustion contributed 23% to the organic carbon in PM₁₀ samples based on this compound data, which aligned well with estimates from Positive Matrix Factorization (PMF) (25%). ebi.ac.uk
This compound as a Platform Molecule in Green Chemistry
This compound is recognized as a promising platform molecule due to its unique structure, which includes a bicyclic acetal (B89532) linkage, making it amenable to various chemical transformations. researchgate.net Its derivation from renewable lignocellulosic biomass aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based feedstocks. rsc.orgresearchgate.netrsc.orgwhiterose.ac.uk The interest in this compound has grown significantly, driven by its potential applications in diverse industries, including chemicals, materials, and biofuels. researchgate.net
Potential for Conversion to Value-Added Chemicals
This compound can be converted into a variety of high value-added chemicals through chemical, catalytic, and biochemical processes. rsc.orgresearchgate.netrsc.org This conversion potential is a key aspect of its role as a platform molecule. Research findings highlight the ability to transform this compound into compounds such as levoglucosenone, 5-hydroxymethylfurfural (B1680220) (HMF), and styrene, either directly or via a glucose intermediate. rsc.orgresearchgate.netrsc.org
Detailed studies have investigated the catalytic performance of both heterogeneous and enzymatic systems for these conversions. rsc.orgresearchgate.netrsc.org For instance, levoglucosenone, a highly functionalized and chiral compound derived from this compound through acid-catalyzed pyrolysis, serves as a precursor for a variety of compounds, including α,ω-diols, which are monomers for polyesters and polyurethanes. wikipedia.org The conversion of this compound to glucose through hydrolysis is also a significant pathway, as glucose can then be utilized in various downstream processes. rsc.orgacs.org
Research has explored methods to enhance the yield of this compound from biomass pyrolysis, which in turn increases the availability of this platform molecule for conversion. Pretreatment methods, such as Fenton pretreatment and hydrogen peroxide pre-oxidation, have shown promising results in increasing this compound production from waste biomass like corncob and pine wood. researchgate.netnih.gov For example, Fenton pretreatment of corncob at specific conditions resulted in a significantly higher this compound yield compared to untreated corncob. researchgate.net Similarly, hydrogen peroxide pre-oxidation of pine wood dramatically increased the this compound yield during pyrolysis. nih.gov
Role in Biorefinery Concepts
Lignocellulosic biomass forms the foundation of the biorefinery concept, and this compound, as a major product of cellulose pyrolysis, plays a crucial role within this framework. rsc.orgresearchgate.netrsc.org Biorefineries aim to convert biomass into a range of bio-based products and bioenergy, analogous to how petroleum refineries produce various fuels and chemicals from crude oil. This compound's ability to be converted into various high-value chemicals and biofuels positions it as a key intermediate in the biorefinery pipeline. researchgate.netmdpi.com
Within biorefinery concepts, this compound can be directed towards different valorization pathways. It can undergo hydrolysis to produce glucose, a fermentable sugar that can be used by microorganisms for the production of biofuels like ethanol, as well as other high-added-value compounds such as organic acids, solvents, and biopolymers. rsc.orgresearchgate.net Biotechnological transformations of this compound present a pathway for producing a range of bioproducts. rsc.orgresearchgate.net
This compound (1,6-anhydro-β-D-glucopyranose) is a significant product of cellulose pyrolysis, a thermochemical process involving the thermal decomposition of cellulose in the absence or near absence of an oxidizing agent. Understanding its formation mechanisms is crucial for optimizing biomass conversion processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26099-49-0 | |
| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
62.3 mg/mL | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-07-7 | |
| Record name | Levoglucosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Anhydro-beta-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-anhydro-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Formation Mechanisms of Levoglucosan
Fundamental Principles of Cellulose (B213188) Pyrolysis and Levoglucosan Genesis
Cellulose, a homopolymer of β-D-glucose units linked by β-(1→4) glycosidic bonds, undergoes complex reactions during pyrolysis. acs.org Upon heating, cellulose particles depolymerize and can form an intermediate reactive liquid. rsc.org this compound is considered a primary direct product from cellulose decomposition. acs.org
Influence of Temperature on Formation
Combustion temperature is a predominant factor influencing the formation of this compound and its isomers during burning processes. researchgate.net this compound formation can occur across the complete temperature range of cellulose pyrolysis. acs.org Studies have shown that the yield of this compound has an optimum value as a function of temperature, with a maximum yield of 54.4% obtained at approximately 640 °C in one study. nih.gov At lower temperatures, more liquid products like this compound tend to be formed, while higher temperatures favor the formation of volatiles. acs.org For instance, at 375 °C, the this compound yield was 53.2% for untreated cellulose, while argon-plasma pretreated cellulose reached 77.6%. rsc.org At 700 °C, the concentration of this compound significantly reduced (12.48 wt%), and it was not detected at 900 °C, indicating secondary reactions at higher temperatures. nih.gov
Data on the influence of temperature on this compound yield:
| Temperature (°C) | This compound Yield (wt%) | Notes | Source |
| 375 | 53.2 | Untreated cellulose | rsc.org |
| 375 | 77.6 | Argon-plasma pretreated | rsc.org |
| 500 | 24.55 | In tar from fixed bed | nih.gov |
| 500 | 54.4 | 300 s pyrolysis duration | nih.gov |
| 640 | ~54.4 | Optimum yield temperature | nih.gov |
| 700 | 12.48 | Significant reduction | nih.gov |
| 900 | Not detected | Underwent secondary reaction | nih.gov |
Kinetic Studies of this compound Formation
Kinetic models have been developed to describe cellulose decomposition and this compound formation. researchgate.net The rate of this compound generation has been found to be independent of the initial cellulose chain length. researchgate.net Studies using density functional theory (DFT) have investigated the kinetics of this compound formation from anhydroglucose (B10753087) radical, identifying elementary reactions and calculating rate constants within a temperature range of 450-1500 K. diva-portal.org The activation energy for tar (which includes this compound) calculated in one model is 151 kJ/mol. researchgate.net Another study reported an activation energy of about 200 kJ/mol for this compound formation from cellulose fast pyrolysis. researchgate.net Computational methods have provided good descriptions for the pathway leading to this compound formation. diva-portal.org The depolymerization of cellulose, rather than the evaporation of volatile products like this compound, appears to be the rate-determining step for the pyrolytic devolatilization of cellulose. researchgate.net
Proposed Mechanistic Pathways
Several mechanisms have been proposed to explain the formation of this compound from cellulose pyrolysis, including free-radical, glucose intermediate, and this compound chain-end mechanisms. diva-portal.orgumt.edu Theoretical studies using density functional theory (DFT) have investigated these pathways. acs.orgdiva-portal.org
Free-Radical Mechanisms
A free-radical mechanism proposes that cellulose chains break into dehydroglucose diradicals, from which this compound can be formed. researchgate.net Another radical mechanism suggests that a this compound radical is transferred into this compound by reacting with a hydroxyl radical, although the limitation of hydroxyl groups in biomass pyrolysis may make this less representative. researchgate.net Plasma pretreatment of cellulose has been shown to lead to homolytic cleavage of glycosidic bonds, trapping free radicals and allowing pyrolysis to proceed through a radical-based mechanism, which is highly selective to this compound formation despite a usually high energy barrier for homolytic cleavage in untreated cellulose. rsc.orgrsc.org
Glucose Intermediate Mechanisms
One proposed pathway involves the formation of this compound via a glucose intermediate. researchgate.net Understanding glucose pyrolytic decomposition is considered necessary to comprehend cellulose thermal conversion, as glucose is an important intermediate in cellulose pyrolysis and its pyrolysis produces many low molecular weight species observed in cellulose pyrolysis. acs.org A kinetic model of cellulose pyrolysis found that the evolution of lower molecular weight products via a glucose intermediate provided results consistent with experimental yields. acs.org
This compound Chain-End Mechanisms
The this compound chain-end mechanism is proposed as a reasonable pathway due to having the lowest energy barrier among the studied mechanisms. researchgate.netdiva-portal.org This mechanism involves a chain de-propagation pattern where the this compound-terminated end (LG end) and non-reducing end (NR end) of the cellulose chain tend to generate this compound. rsc.org As the degree of polymerization (DP) increases, reactions at the interior unit and NR end become more competitive than those at the reducing end (RE end), leading to distinct product distributions. rsc.orgresearchgate.net The LG end and NR end favor the formation of this compound as the predominant product, suggesting that a larger DP results in more this compound formation. rsc.org
Concerted Reaction Pathways
Theoretical studies, often employing density functional theory (DFT), have provided insights into the molecular mechanisms of this compound formation from cellulose and its model compounds like cellobiose (B7769950) or glucose. These studies suggest that concerted reaction pathways play a significant role. asianpubs.orgrsc.orgnih.govkyoto-u.ac.jp In a concerted mechanism, bond breaking and formation occur simultaneously through a single transition state. asianpubs.orgnih.gov
For instance, the pyrolysis of cellobiose, a cellulose dimer, has been investigated using DFT. One proposed pathway for this compound formation involves a concerted reaction via a transition state, leading to the formation of this compound and glucopyranose. asianpubs.org This concerted pathway has been found to be kinetically favorable compared to radical-based pathways under certain conditions. asianpubs.org Theoretical calculations also indicate that the direct formation of this compound can occur through the attack of the C6-oxygen on the C1 carbon within the cellulose chain via a concerted heterolysis mechanism. kyoto-u.ac.jp This mechanism is thought to be favored under pyrolysis conditions due to the lack of solvent stabilization for potential ionic intermediates. kyoto-u.ac.jp
Concerted reactions are considered key to understanding the thermal decomposition of glucose, the monomer of cellulose, particularly in the absence of ionic chemistry. nih.gov Bimolecular reactions assisted by hydroxyl (ROH) groups, such as those from water or other glucose molecules, have been found to have lower activation energies compared to unimolecular reactions in the context of glucose pyrolysis and this compound formation. nih.gov This suggests that similar ROH-assisted dehydration reactions leading to this compound can occur within the cellulose structure. nih.gov
Factors Influencing this compound Yield during Pyrolysis
The yield of this compound during cellulose pyrolysis is influenced by a variety of factors, including the intrinsic properties of the cellulose feedstock and the reactor conditions employed.
Impact of Cellulose Crystallinity and Allomorph Type
The structural characteristics of cellulose, specifically its crystallinity and allomorph type, significantly impact this compound yield during fast pyrolysis. rsc.orgmdpi.comresearchgate.netacs.org Highly crystalline cellulose is generally reported to favor the production of this compound. mdpi.comresearchgate.net Studies using fast pyrolysis coupled with techniques like Py-GC/MS have shown that higher yields of anhydrosugars, including this compound, are obtained from cellulose samples with higher crystallinity at temperatures between 350 and 450 °C. rsc.org
It has been postulated that crystalline cellulose is more favorable for this compound production, while amorphous cellulose tends to yield more gas and char. mdpi.com During this compound formation, the crystalline structure of cellulose can be maintained, and highly crystalline cellulose has been shown to produce vapors predominantly composed of this compound. mdpi.com The initiation of glycosidic bond cleavage, a step in cellulose depolymerization, is believed to occur more readily at amorphous sites due to the absence of interchain hydrogen bonds. acs.org Amorphous cellulose is reported to have a lower onset thermal decomposition temperature and can result in higher char yields compared to crystalline cellulose. acs.org
Different cellulose allomorphs (e.g., Cellulose I, II, III) can also influence product distribution. While some studies suggest that highly crystalline samples of Cellulose I and II produce vapors dominated by this compound, Cellulose III appears to produce a similar product slate regardless of its relative crystallinity and can yield comparable or higher amounts of this compound across different crystallinity levels compared to Cellulose I or II. researchgate.net
Role of Acid Pretreatment and Additives
Acid pretreatment and the presence of additives significantly affect this compound yield during cellulose pyrolysis. asianpubs.orgrsc.orgmdpi.comieabioenergy.comacs.orgmdpi.com Inorganic impurities, particularly alkali and alkaline earth metals (AAEMs), naturally present in biomass, are known to catalyze alternative reaction pathways that lead to the formation of smaller molecular weight compounds, thus inhibiting this compound production. rsc.orgmdpi.commdpi.com Acid pretreatment, such as acid leaching or acid washing, is an effective method to remove these inorganic substances from biomass. rsc.orgieabioenergy.commdpi.com
Demineralization of biomass by acid leaching has been proposed as a strategy to increase this compound yield. rsc.org Acid treatment can remove alkali ions by ion exchange with protons from the acid. mdpi.com Rinsing the biomass after acid washing is crucial to remove dissolved minerals and achieve maximal this compound production. rsc.org Studies have shown that acid pretreatment can lead to a significant increase in this compound yield from various biomass feedstocks. mdpi.com For example, treating corn straw with hydrochloric acid resulted in an increased this compound content and decreased yields of phenolic compounds. mdpi.com A small amount of residual acid after washing can also act as a catalyst, promoting the conversion of cellulose to anhydrosugars like this compound. mdpi.com
Conversely, the presence of minerals can lower the activation energy for reactions that favor the formation of low molecular weight compounds at the expense of this compound. mdpi.commdpi.com Impregnating cellulose with inorganic salts like NaCl and MgCl₂ has been shown to hinder this compound production. mdpi.com
Effect of Reactor Conditions (e.g., Heating Rate, Vacuum)
Reactor conditions, including heating rate and the presence of vacuum, play a crucial role in optimizing this compound yield during pyrolysis. asianpubs.orgrsc.orgieabioenergy.comacs.orgcore.ac.ukmdpi.comfrontiersin.org Fast pyrolysis conditions, characterized by rapid heating rates and short vapor residence times, are generally favored for maximizing this compound production. rsc.orgieabioenergy.comcore.ac.uk High heating rates promote the rapid depolymerization of cellulose, leading to the formation of volatile products like this compound before they can undergo secondary degradation reactions. rsc.org
Operating under vacuum conditions also enhances this compound yield. ieabioenergy.comcore.ac.uk Vacuum allows for the effective vaporization of this compound as it is formed, quickly removing it from the hot reaction zone and minimizing its exposure to conditions that favor secondary reactions. core.ac.uk Studies have shown that vacuum pyrolysis can result in high yields of this compound. ieabioenergy.com For instance, early studies using vacuum pyrolysis reported significant yields of a yellow fraction associated with this compound. ieabioenergy.com More recent research using very fast heating rates and high vacuum in a wire mesh reactor has suggested that a substantial percentage of cellulose can be converted into fermentable anhydrosugars. ieabioenergy.com
Moderate reactor temperatures, around 500 °C, combined with low vapor residence times (e.g., about 1 second), are considered optimal for this compound yield in fast pyrolysis. rsc.org Precise control of the pyrolysis temperature is vital, as gaseous this compound can be quickly converted into other products, such as CO and H₂, at temperatures above 600 °C. mdpi.com
Secondary Reactions and Degradation during Pyrolysis
Common secondary products of this compound conversion include methanol (B129727), acetaldehyde, glyoxal, and furans. rsc.org this compound can also decompose into light oxygenates, char, and gases. researchgate.net The presence of char, the solid residue of pyrolysis, can catalyze secondary reactions that decompose this compound into water and additional char. researchgate.netosti.gov Studies have shown that untreated biochar can significantly reduce this compound yield, and this catalytic effect is often attributed to the presence of metals within the char rather than the fixed carbon. researchgate.netosti.gov Acid washing of char, which removes metals, has been shown to reduce its catalytic activity in this compound decomposition. researchgate.net
The pyrolysis vapors from other biomass components, such as lignin (B12514952) and even cellulose itself, can also induce the secondary decomposition of this compound. core.ac.uk This suggests that secondary reactions can occur in the vapor phase or after condensation. core.ac.uk Thermal polymerization is another possible secondary reaction that can reduce this compound recovery. core.ac.uk
Minimizing the residence time of this compound vapors in the hot zone and quickly evacuating them from the reactor are crucial strategies to reduce secondary reactions and maximize this compound yield. rsc.orgcore.ac.uk Reactor design and operation that reduce vapor-char interactions, such as above-bed biomass feeding in fluidized bed pyrolyzers, have been shown to increase sugar yields by reducing secondary reactions. osti.gov
Atmospheric Dynamics and Fate of Levoglucosan
Atmospheric Transport and Dispersion
Levoglucosan, primarily found in the particulate phase, is subject to atmospheric transport and dispersion processes that can carry it significant distances from its source. wikipedia.orgacs.orgresearchgate.net
Biomass burning emissions, containing this compound, can be transported over thousands of kilometers, impacting air quality in regions far from the original fires. acs.orguaf.edu The suitability of this compound as a tracer for this long-range transport depends on its conservation during transit, meaning it should not be selectively removed by atmospheric reactions. researchgate.netacs.orguaf.edu Studies have shown that biomass combustion can affect atmospheric chemistry after transport periods of several days. acs.orguaf.edu For instance, elevated this compound concentrations have been observed at remote sites influenced by forest fires occurring across significant distances. nih.gov However, observations have also indicated a sharp decline in this compound concentrations and its relative abundance compared to other biomass burning tracers like organic carbon (OC) and particulate K+ from near-source to remote sites, suggesting atmospheric degradation during transport. acs.orgnih.gov This degradation can lead to an underestimation of biomass burning contributions at receptor sites if not accounted for. acs.orgshu.edu.cn
Global simulation models are employed to understand the atmospheric budget and distribution of this compound, incorporating emissions, transport, deposition, and chemical degradation. The first global simulations explicitly accounting for chemical degradation have been developed to evaluate its impact on using this compound for quantitative aerosol source apportionment. acs.orgnih.govresearchgate.net These models show that observed features, such as the decline in concentration with distance from the source, can only be reproduced when chemical degradation is included. acs.orgnih.govresearchgate.net
According to one global simulation, the total annual emission of this compound into the atmosphere from open fires and biofuels is estimated to be 1.7 Tg yr⁻¹ and 2.1 Tg yr⁻¹, respectively. acs.orgnih.govresearchgate.net The global atmospheric burden of this compound is estimated to be 19 Gg, with a lifetime of 1.8 days when considering chemical degradation. acs.orgnih.govresearchgate.net
Data on the global budget of atmospheric this compound (Tg yr⁻¹):
| Source/Sink | Flux (Tg yr⁻¹) |
| Open Fire Emissions | 1.7 |
| Biofuel Emissions | 2.1 |
| Aqueous-Phase Oxidation | 2.9 |
| Heterogeneous Oxidation | 0.16 |
| Gas-Phase Oxidation | 1.4 × 10⁻⁴ |
| Dry Deposition | 0.27 |
| Wet Deposition | 0.43 |
*Data derived from acs.orgnih.govresearchgate.net.
Long-Range Transport of Biomass Combustion Aerosols
Atmospheric Stability and Degradation Processes
This compound is subject to chemical degradation in the atmosphere, which affects its stability and its reliability as a conservative tracer over long transport distances. researchgate.netacs.orgacs.orguaf.edushu.edu.cnresearchgate.net While initially considered relatively stable, more recent studies have demonstrated its reactivity under atmospheric conditions, particularly in the presence of oxidants and in the aqueous phase. researchgate.netresearchgate.nettandfonline.comcopernicus.org
Oxidation by hydroxyl radicals (OH) is a significant degradation pathway for this compound in both the gas and aqueous phases. acs.orgresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov Gaseous this compound can be oxidized by atmospheric OH radicals. acs.orgresearchgate.net The atmospheric lifetime of gaseous this compound against oxidation by OH radicals is estimated to be around 26 days under typical atmospheric OH levels ([OH]g = 2.0 × 10⁶ molecules cm⁻³). acs.orgresearchgate.net
In the particle phase, this compound can also be oxidized by gas-phase OH radicals. researchgate.netresearchgate.net Laboratory experiments have estimated second-order rate constants for the degradation of particle-bound this compound by gas-phase OH radicals, resulting in estimated atmospheric lifetimes ranging from hours to several days depending on conditions. researchgate.netresearchgate.net For example, under typical average summertime conditions with an OH concentration of 1 × 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound in biomass burning particles exposed to OH is estimated to be between 0.7 and 2.2 days. researchgate.net Model calculations suggest that this compound in atmospheric deliquescent particles can be readily oxidized by OH radicals during the daytime, with mean degradation fluxes of about 7.2 ng m⁻³ h⁻¹ in summer and 4.7 ng m⁻³ h⁻¹ in winter for a polluted continental plume. researchgate.netacs.orgnih.gov This indicates that the oxidation of this compound in deliquescent particles can be as fast as that of other atmospherically relevant organic compounds. researchgate.netacs.orgnih.gov
This compound can undergo acid-catalyzed hydrolysis, which would convert it to β-d-glucose. wikipedia.orgacs.orguaf.edutandfonline.comcopernicus.org This reaction is relevant in atmospheric aqueous phases such as cloud droplets and on aerosol surfaces, where acidic conditions can prevail due to the presence of compounds like sulfuric acid. acs.orguaf.educopernicus.orgnih.gov If acid-catalyzed hydrolysis were a significant removal mechanism, it would compromise the use of this compound as a conservative tracer. acs.orguaf.edu However, laboratory studies simulating the aqueous chemistry of atmospheric droplets under acidic conditions have shown no significant degradation of this compound over periods of up to 10 days. acs.orguaf.edutandfonline.com Despite the potential for acid catalysis, these findings suggest that acid-catalyzed hydrolysis may not be a primary atmospheric loss pathway for this compound compared to oxidation reactions. acs.orguaf.edutandfonline.com
Table of Atmospheric Degradation Lifetimes:
| Degradation Pathway | Estimated Atmospheric Lifetime | Conditions | Source |
| Gas-phase oxidation by OH | 26 days | [OH]g = 2.0 × 10⁶ molecules cm⁻³ | acs.orgresearchgate.net |
| Aqueous oxidation by OH | 0.5–4 days | [OH]aq = 3 × 10⁻¹³ M (high-end in-cloud) | acs.org |
| Heterogeneous oxidation by OH | 0.7 to 53 days | Polluted conditions | acs.org |
| Heterogeneous oxidation by NO3 | 112 minutes | Polluted conditions | acs.org |
| Acid-catalyzed hydrolysis | > 10 days (no significant degradation observed) | Simulated acidic atmospheric droplets | acs.orguaf.edutandfonline.com |
| Overall Atmospheric Lifetime | 1.8 days | Global average, including chemical degradation | acs.orgnih.govresearchgate.net |
| OH exposure (summertime) | 0.7-2.2 days | [OH] = 1 × 10⁶ molecules cm⁻³ | researchgate.net |
*Note: Lifetimes can vary significantly depending on atmospheric conditions such as oxidant concentrations, relative humidity, and temperature.
Influence of Relative Humidity and Photochemical Aging
The atmospheric degradation of this compound is significantly influenced by photochemical aging, largely driven by reactions with the hydroxyl radical (OH). researchgate.netepa.govcopernicus.org These reactions can occur in both the gas phase and, importantly, in the particle phase, particularly within aqueous aerosols or deliquescent particles. researchgate.netnih.gov
Relative humidity (RH) plays a complex role in the atmospheric fate of this compound. High relative humidity can facilitate the dissolution of particle-bound this compound into the aqueous phase of aerosols, making it available for aqueous-phase reactions with radicals like OH. researchgate.netnih.gov Laboratory studies have investigated the reactivity of this compound with OH radicals in aqueous solutions, providing insights into its oxidation in deliquescent particles and cloud droplets. researchgate.netnih.gov These studies suggest that oxidation in atmospheric deliquescent particles can be as fast as or faster than the oxidation of other relevant organic compounds, particularly under high RH conditions. researchgate.netnih.gov
However, the influence of RH on the heterogeneous reaction rate of particle-bound this compound with gas-phase OH radicals can also be affected by the physical state of the aerosol particles. Increasing RH can lower the viscosity of amorphous this compound aerosol particles, potentially enhancing OH uptake and reactivity by enabling greater molecular motion and diffusion within the particle matrix. researchgate.netresearchgate.net Conversely, for other compounds, high RH might suppress OH uptake due to competitive co-adsorption of water. researchgate.net
Photochemical aging, initiated by the formation of OH radicals through processes like the photolysis of nitrous acid (HONO), leads to the decay of this compound in atmospheric chambers. copernicus.orgcopernicus.org Experiments have shown that the extent of this compound decay is strongly correlated with the integrated OH exposure. epa.gov While some studies initially suggested that increased RH did not enhance or impede the reaction with OH radicals in particle-bound this compound experiments epa.gov, other research and modeling efforts indicate that oxidation in the aqueous phase, favored by high RH, is a significant removal pathway. researchgate.netnih.gov
Atmospheric Lifetime of this compound
The atmospheric lifetime of this compound is a critical parameter for assessing its utility as a tracer for biomass burning and understanding its contribution to aerosol burdens. Estimates of the atmospheric lifetime vary depending on the dominant removal processes considered and the atmospheric conditions. researchgate.netcopernicus.org
The primary chemical removal pathway for this compound is oxidation by the hydroxyl radical (OH). researchgate.netepa.gov Reaction rate constants for the degradation of this compound by OH radicals have been determined through laboratory experiments and theoretical calculations. For instance, the rate constant of this compound reacting with the OH radical at 298 K has been calculated to be 2.21 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov However, laboratory experiments on particle-bound this compound exposed to gas-phase OH radicals have estimated second-order rate constants ranging from 6.3 × 10⁻¹¹ to 1.38 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net
Based on these reaction rates and typical atmospheric OH concentrations, estimated atmospheric lifetimes for this compound vary widely. Gas-phase oxidation alone suggests a relatively long lifetime, estimated at 26 days under a typical OH concentration of 2.0 × 10⁶ molecule cm⁻³. acs.orgresearchgate.netnih.gov However, aqueous-phase reactions are significantly faster. The residence time of this compound in an aqueous solution with a high-end typical in-cloud OH concentration (3 × 10⁻¹³ M) is estimated to be 6-23 minutes, extrapolating to an atmospheric lifetime against aqueous oxidation of 0.5-4 days. researchgate.net
The significant variation in reported lifetimes highlights the complexity of this compound's atmospheric fate, which is influenced by factors such as temperature, relative humidity, aerosol phase state, and the relative importance of gas-phase versus multiphase reactions. researchgate.netnoaa.govnoaa.gov
Detailed research findings on this compound's atmospheric lifetime and reaction rates are summarized in the following table:
| Process / Parameter | Value | Conditions / Notes | Source(s) |
| Gas-phase OH reaction rate constant (calculated) | 2.21 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | At 298 K | researchgate.netnih.gov |
| Particle-bound OH reaction rate constant (estimated) | 6.3 × 10⁻¹¹ to 1.38 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | Laboratory experiments | researchgate.netresearchgate.net |
| Aqueous-phase OH reaction rate constant | 7.9 × 10⁸ - 2.4 × 10⁹ M⁻¹ s⁻¹ | Presumed rate constant for aqueous phase reactions | researchgate.netresearchgate.net |
| Atmospheric Lifetime (Gas-phase OH) | 26 days | [OH] = 2.0 × 10⁶ molecule cm⁻³ | acs.orgresearchgate.netnih.gov |
| Atmospheric Lifetime (Aqueous oxidation) | 0.5 - 4 days | Extrapolated from aqueous solution residence time with [OH]aq = 3 × 10⁻¹³ M | researchgate.net |
| Atmospheric Lifetime (Summertime conditions) | 0.7 - 2.2 days | Exposure to 1 × 10⁶ molecules cm⁻³ of OH in biomass burning particles | researchgate.netepa.gov |
| Global Atmospheric Lifetime (Modeled) | 1.8 days | Considering aqueous, heterogeneous, gas-phase oxidation, and deposition | researchgate.net |
| Apparent Chemical Lifetime (Influence of Temperature) | Increases at lower temperatures | Smog chamber experiments (-8 to 10 °C) | noaa.govnoaa.gov |
| Apparent Chemical Lifetime (Influence of Aerosol Mass) | Increases at higher organic aerosol mass concentrations | Due to smaller vapor fractions | noaa.govnoaa.gov |
This table is intended to present key data points from the text and should be rendered as an interactive data table.
The relatively short atmospheric lifetime of this compound, particularly under conditions favoring aqueous-phase processing and high OH concentrations, implies that it is not an entirely inert tracer. acs.orgepa.gov Its degradation during transport affects its concentration downwind of sources, which has important implications for its use in source apportionment studies of atmospheric aerosols. acs.orgepa.gov
Analytical Methodologies for Levoglucosan Quantification
Extraction and Sample Preparation from Environmental Matrices
Sample preparation is a critical initial step in the analysis of levoglucosan from complex environmental matrices. The choice of extraction method is often dictated by the sample type and the subsequent analytical technique.
Techniques for Particulate Matter, Soils, Sediments, and Biological Samples
Various techniques are employed for the extraction of this compound from solid environmental matrices such as particulate matter, soils, sediments, and biological samples. For atmospheric particulate matter collected on filters, common approaches involve solvent extraction. For instance, ultrasonic extraction with acetonitrile (B52724) has been applied to determine this compound in aerosols collected on different filter types, including Teflon, quartz, and glass. nih.gov The efficiency of extraction from glass filters can be improved by using methanol (B129727) instead of acetonitrile. nih.gov
In the analysis of urban dust standard reference materials and particulate matter samples, both pressurized fluid extraction and Soxhlet extraction techniques have been utilized for this compound extraction. tandfonline.comresearchgate.net
For sediments, a simple extraction method employing ultrasound probe sonication with water as the solvent has been developed for the rapid, sensitive, and selective determination of monosaccharide anhydrides, including this compound. rsc.orgresearchgate.netresearchgate.net Another approach for sediment samples involves selective pressurized solvent extraction using methanol after an initial hexane/acetone extraction to remove lipidic compounds. uab.cat Ligand-exchange solid-phase extraction (LE-SPE) has also been developed for the selective extraction of monosaccharide anhydrides from sediment samples, utilizing the affinity between the analytes and immobilized Na+ ions in a strong cation-exchange resin. uab.catchromatographyonline.comchromatographyonline.com This method has been applied to lacustrine, coastal, and deep-sea oceanic sediment samples. uab.catchromatographyonline.comchromatographyonline.com
While less commonly reported, methods for determining this compound and other sugar anhydrides in biological samples have also been reviewed, highlighting the importance of efficient extraction and derivatization due to the potential for interfering compounds. researchgate.netnih.govinstitut-ecocitoyen.fr
Water Extraction and Liquid-Liquid Extraction
Water extraction is a frequently used method for isolating this compound, particularly from matrices where it is highly soluble. For atmospheric particulate matter, aqueous extraction assisted by ultrasonic or short vortex agitation has been used due to the high solubility of saccharides in water. d-nb.info A simpler and faster technique for analyzing this compound and its isomers involves aqueous extraction followed by Liquid Chromatography – Electrospray Ionisation – tandem Mass Spectrometry (LC-ESI-MS/MS). d-nb.infocopernicus.orgresearchgate.netresearchgate.net
Liquid-liquid extraction is another valuable technique. In the context of processing bio-oils from biomass pyrolysis, liquid-liquid water extraction has been used to separate sugar-rich solubilized carbohydrates, including this compound, from non-soluble phenolic compounds. aiche.orgrsc.org Research has also investigated the efficiency of extracting this compound from fast pyrolysis bio-oils using water as the solvent in a liquid-liquid extraction process, examining parameters such as water-to-bio-oil ratio, temperature, and time to optimize the yield. researchgate.net A novel recovery method involves quenching hot pyrolysis volatiles with water in a single-step condensation process, where 100% of this compound ended up in the spent water quench phase, demonstrating high efficiency compared to liquid-liquid solvent extraction from already condensed organic-rich condensate. acs.orgkit.edu
Ultrasound Probe Sonication
Ultrasound probe sonication is a technique utilized for the extraction of this compound from solid matrices. For sediment samples, ultrasound probe sonication using water as the solvent has been successfully employed for the extraction of monosaccharide anhydrides. rsc.orgresearchgate.netresearchgate.netx-mol.com The extraction time, amplitude, and sonication mode can be optimized to achieve high recoveries. rsc.orgresearchgate.net For example, recoveries higher than 86% for tested monosaccharide anhydrides were achieved by applying 70% amplitude in continuous mode for 60 seconds in sediment extraction. rsc.orgresearchgate.net Ultrasound extraction with acetonitrile has also been applied for the determination of this compound in atmospheric particulate matter collected on filters. nih.gov While ultrasound extraction is a popular technique, studies comparing it with other methods like accelerated solvent extraction (ASE) for this compound extraction from soil have indicated that ASE may offer higher extraction efficiency. sciengine.com
Chromatographic and Spectrometric Techniques
Following extraction and sample preparation, chromatographic and spectrometric techniques are essential for the separation, identification, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of this compound, particularly in atmospheric aerosol samples. nih.govd-nb.infocopernicus.orgresearchgate.netnih.govcopernicus.org Traditionally, GC-MS analysis of biomass burning tracers like this compound is performed after organic solvent extraction and a derivatization step, often involving silylation. d-nb.infocopernicus.orgresearchgate.net Derivatization is typically required to make this compound sufficiently volatile for GC analysis. researchgate.net Common derivatization reagents include N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA:TMCS). researchgate.net
In GC-MS, this compound is identified by its retention time and characteristic mass fragments. tandfonline.comca.gov For trimethylsilyl (B98337) derivatives of this compound, characteristic fragments obtained by electron impact (EI) ionization include m/z 217, 204, and 333. institut-ecocitoyen.fr Quantification is often based on the response of primary quantitation ions, such as m/z 217 for underivatized this compound and m/z 217 and 220 for derivatized this compound and its deuterated internal standard, respectively. tandfonline.com Confirmation ions like m/z 73 and 204 for this compound and m/z 73 and 206 for deuterated this compound are also used. tandfonline.com
GC-MS methods have been applied to quantify this compound in various matrices, including atmospheric particulate matter nih.govtandfonline.comca.gov and urban dust reference materials. tandfonline.comresearchgate.net An intercomparison study of analytical methods for this compound quantification in ambient aerosol filter samples showed good agreement between GC-MS and LC-ESI-MS/MS methods. d-nb.infocopernicus.orgresearchgate.netresearchgate.net
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is another powerful technique for the quantification of this compound and its isomers. uab.catchromatographyonline.comchromatographyonline.comresearchgate.netd-nb.infocopernicus.orgresearchgate.netresearchgate.net This technique offers advantages such as simpler and faster analysis compared to GC-MS, particularly as it can be coupled with aqueous extraction and often does not require derivatization. d-nb.infocopernicus.orgresearchgate.netresearchgate.net LC-ESI-MS/MS allows for good separation between this compound and its isomers (mannosan and galactosan) in a relatively short runtime. d-nb.infocopernicus.orgresearchgate.netresearchgate.net
LC-ESI-MS/MS systems are well-suited for the quantification of monosaccharide anhydrides in complex matrices, including environmental and biological samples, producing extracts with low ion suppression effects. chromatographyonline.comchromatographyonline.com The analytical procedure can yield repeatable concentration values and a wide instrumental dynamic range. chromatographyonline.comchromatographyonline.com For instance, an instrumental dynamic range of 10–10,000 pg injected has been reported for LC-ESI-MS/MS analysis of monosaccharide anhydrides. uab.catchromatographyonline.comchromatographyonline.com
LC-ESI-MS/MS methods have been optimized for the analysis of this compound and its isomers after aqueous extraction d-nb.infocopernicus.orgresearchgate.netresearchgate.net and have shown good agreement with simultaneous measurements by GC-MS. d-nb.infocopernicus.orgresearchgate.netresearchgate.net This suggests that LC-ESI-MS/MS can serve as a reliable alternative to GC-MS, especially for routine measurement campaigns where analysis time and detection limits are critical. d-nb.infocopernicus.orgresearchgate.netresearchgate.net The method is also applicable to different environmental sample types, including soil. copernicus.orgresearchgate.netresearchgate.net
Ion-Exclusion High-Performance Liquid Chromatography (IEC-HPLC) with Spectroscopic Detection
Ion-Exclusion High-Performance Liquid Chromatography (IEC-HPLC) coupled with spectroscopic detection is one method employed for the analysis of this compound. This technique involves water extraction of the sample followed by separation using IEC-HPLC. acs.orgnih.gov Spectroscopic detection is typically performed at a low wavelength, such as 194 nm. acs.orgnih.gov This method is suitable for the analysis of wet samples, including rainwater. acs.org An advantage of this approach is that aliquots of the same extracts can potentially be used for further analyses, such as ion chromatography. nih.gov
Ion Chromatography-Tandem Mass Spectrometry (IC-TSQ-MS)
Ion Chromatography-Tandem Mass Spectrometry (IC-TSQ-MS) is another powerful method for the sensitive and selective determination of this compound and its isomers (mannosan and galactosan) in various samples, including sediments and atmospheric aerosols. researchgate.netrsc.orgnih.govrsc.org This technique utilizes suppressed ion chromatography coupled with electrospray ionization-triple-stage quadrupole tandem mass spectrometry. rsc.orgnih.govrsc.orgx-mol.com A simple aqueous extraction method, such as ultrasound probe sonication, can be used for sample preparation. rsc.orgrsc.org Optimal chromatographic conditions can achieve baseline separation for the target anhydrosugars. nih.gov To enhance ionization efficiency for MS detection, an organic make-up solvent may be introduced into the IC column effluent before the ESI source. nih.gov Cationization, particularly with lithium, has been investigated to further increase sensitivity and selectivity, showing significant improvements compared to negative ionization and positive sodium cationization. nih.gov Detection is typically performed in Selected Reaction Monitoring (SRM) mode for quantification and identification. nih.gov Instrumental Limits of Detection (LODs) of 0.10 µg L⁻¹ for this compound have been reported using this method. rsc.orgnih.govrsc.org
High-Performance Liquid Chromatography (HPLC) with Amperometric Detection
High-Performance Liquid Chromatography (HPLC) with amperometric detection has also been used for the analysis of this compound, along with other polyols and sugars. researchgate.net While mass spectrometry detectors are often favored for carbohydrate analysis due to their lower detection limits, amperometric detectors are also utilized. mdpi.com For instance, the LOD for this compound determined in PM2.5 dusts using HPEAC-PAD was reported as 30.7 µg/L. mdpi.com
Capillary Electrophoresis with Pulsed Amperometric Detection
Capillary Electrophoresis (CE) coupled with Pulsed Amperometric Detection (PAD) is a technique that offers the potential for simpler, less expensive, and faster analysis of this compound compared to traditional GC/MS methods. nih.govgoogle.comnih.gov This method allows for the separation and detection of native anhydrous carbohydrates derived from biomass combustion. google.comnih.gov PAD is employed to minimize electrode fouling and enhance signal stability by applying a potential waveform that includes steps for cleaning, reactivation, and detection of analytes. google.com Using optimized conditions, analysis can be performed rapidly, with reported detection limits for this compound around 16.7 µM (equivalent to 22 fmol). nih.govacs.org
Thermal Desorption Coupled with GC/MS (TD-GC/MS)
Thermal Desorption coupled with GC/MS (TD-GC/MS) is a technique developed for the analysis of this compound and other polar compounds in atmospheric organic aerosol, particularly from particulate matter collected on filters. rsc.orgrsc.orgeuropa.euresearchgate.netresearchgate.net This method often involves in-situ derivatization, where a silylating reagent is applied directly to the filter sample in the thermal desorption unit liner. rsc.orgrsc.orgeuropa.euresearchgate.net This derivatization step adds trimethylsilyl groups to hydroxyl functional groups on compounds like this compound. rsc.orgresearchgate.net A low desorption temperature, such as 150 °C, can be used to minimize artifact formation. rsc.orgrsc.orgeuropa.eu TD-GC/MS offers advantages such as reduced analytical time and potentially zero organic solvent consumption compared to traditional solvent extraction methods. researchgate.netd-nb.info The method has been evaluated using standard reference materials and applied to ambient air samples. rsc.orgrsc.orgeuropa.eu
Method Validation and Performance
Method validation is a critical step to ensure the reliability and accuracy of analytical procedures for this compound quantification. Validation studies typically assess various performance parameters, including repeatability and accuracy. nih.govnih.govresearchgate.netresearchgate.net
Repeatability and Accuracy
Repeatability and accuracy are key aspects evaluated during method validation. Repeatability refers to the precision of measurements under the same operating conditions over a short interval of time, while accuracy relates to the closeness of the measured value to the true value. nih.govresearchgate.netresearchgate.netpsu.edu
In interlaboratory comparisons, the analytical repeatability standard deviations obtained by participants using their own methods are evaluated. researchgate.net For this compound, standard deviations of repeatability have been reported to be generally satisfactory, with some laboratories showing values larger than 10%. researchgate.net The relative standard deviation (RSD) for replicate filter analyses using TD-GC/MS has been shown to decrease with increasing concentration, with an average value of approximately 10% for concentrations above 60 ng per filter. psu.edu The reproducibility uncertainty introduced by the volumetric injection of the internal standard in TD-GC/MS has been estimated to be around 2.1%. psu.edu
Accuracy is often assessed through recovery studies using spiked samples or by analyzing certified reference materials. rsc.orgnih.govresearchgate.net Recoveries higher than 86% for this compound have been achieved using IC-TSQ-MS with ultrasound probe sonication extraction. rsc.orgrsc.org For a GC-MS method, recovery of approximately 90% for this compound was achieved using spiked blank filters. nih.govresearchgate.net Method validation studies have aimed to ensure that accuracy is within a specified range, such as between 85% and 115%. nih.govresearchgate.net
Instrumental Dynamic Range and Limits of Detection/Quantification
The instrumental dynamic range refers to the range of analyte concentrations over which a linear or otherwise well-defined relationship exists between the analyte concentration and the instrument's response. Achieving a wide dynamic range is essential for accurately quantifying this compound across the varied concentrations found in environmental samples, which can range from trace levels in remote ice cores to much higher concentrations in urban aerosols or biomass burning plumes. nih.govosu.edu
Limits of Detection (LOD) and Limits of Quantification (LOQ) are critical performance parameters that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These limits are highly dependent on the analytical technique employed, sample preparation procedures, and the specific instrument configuration.
For this compound analysis, different methods report varying LODs and LOQs. For instance, a method using ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UPLC-MS/MS) reported an LOD of 0.1 ng mL⁻¹ (0.2 pg absolute mass injected) and an LOQ of 0.3 ng mL⁻¹ for aqueous samples. rsc.orgresearchgate.net Another UPLC-MS/MS method for snow and ice samples reported an LOD of 0.11 ng mL⁻¹. nih.gov A high-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) method reported LODs in the range of 0.001–0.002 µg mL⁻¹ in solution, corresponding to 3–4 ng m⁻³ for a typical air sample volume. tandfonline.com For atmospheric fine particulate matter, a high-performance anion-exchange chromatography-mass spectrometry method reported an LOD of 100 pg for this compound. nih.gov
Research has demonstrated instrumental dynamic ranges for this compound analysis. A method employing ligand exchange-solid phase extraction (LE-SPE) coupled with LC-ESI-MS/MS for complex matrices like sediments showed an instrumental dynamic range of 10–10000 pg injected. nih.govchromatographyonline.comchromatographyonline.com
The reported LOD and LOQ values highlight the sensitivity achievable with modern analytical techniques, which is crucial for detecting this compound even in samples with low biomass burning influence. The variability in reported limits underscores the importance of method validation and the consideration of specific sample types and research objectives when selecting an analytical approach.
Here is a table summarizing some reported LOD and LOQ values for this compound using different analytical techniques:
| Analytical Technique | Sample Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| UPLC-MS/MS | Aqueous samples | 0.1 ng mL⁻¹ (0.2 pg injected) | 0.3 ng mL⁻¹ | rsc.orgresearchgate.net |
| UPLC-MS/MS | Snow and ice samples | 0.11 ng mL⁻¹ | Not specified | nih.gov |
| HPAEC-PAD | Solution (atmospheric PM) | 0.001–0.002 µg mL⁻¹ | Not specified | tandfonline.com |
| HPAEC-MS | Atmospheric fine particulate matter | 100 pg | Not specified | nih.gov |
| LC-ESI-MS/MS (with LE-SPE) | Sediments | Not explicitly stated as LOD/LOQ, but instrumental range 10-10000 pg injected | Not explicitly stated as LOD/LOQ, but instrumental range 10-10000 pg injected | nih.govchromatographyonline.comchromatographyonline.com |
| HPLC-ESI/MS/MS | Antarctic ice | 3 pg mL⁻¹ (0.3 pg injected) | Not specified | osu.edu |
| LC-ESI-MS/MS | Atmospheric and soil samples | 30 µg l⁻¹ | 100 µg l⁻¹ | copernicus.orgd-nb.info |
Assessment of Matrix Effects and Co-elution
Matrix effects and co-elution are significant challenges in the accurate quantification of this compound in complex environmental samples. Matrix effects refer to the influence of other components in the sample matrix on the analytical signal of the analyte, which can lead to signal suppression or enhancement. Co-elution occurs when other compounds elute from the chromatographic column at or near the same retention time as this compound, potentially interfering with its detection and quantification. researchgate.netca.gov
Various studies have addressed the assessment and mitigation of matrix effects in this compound analysis. The standard addition method is a common approach used to evaluate matrix effects. nih.govresearchgate.net In this method, known amounts of the analyte are added to the sample, and the recovery is measured to assess the influence of the matrix.
Research on analyzing this compound in snow and ice samples using UPLC-MS/MS specifically evaluated matrix effects using the standard addition method. nih.gov Similarly, a study focusing on trace level determination of this compound in snow and ice also employed the standard addition method for matrix effect evaluation. researchgate.net
Matrix effects can be particularly pronounced in samples with complex compositions, such as atmospheric aerosols, soil, and sediments. nih.govchromatographyonline.comresearchgate.netresearchgate.net For instance, the analysis of this compound in sediments is complicated by the complex matrix composition. nih.govchromatographyonline.com A method utilizing LE-SPE for sediment analysis reported low ion suppression effects (0-20%), indicating minimal matrix interference. nih.govchromatographyonline.comchromatographyonline.com
Co-elution can pose a challenge, especially when analyzing samples containing other sugars or compounds with similar chromatographic properties to this compound. nih.govresearchgate.net Studies have reported the potential for co-elution of internal standards, such as carbon-13-labeled this compound, and sugar alcohols with this compound, which can decrease the sensitivity of the determination. nih.govresearchgate.net Careful optimization of chromatographic conditions, including the choice of column and mobile phase gradient, is necessary to achieve adequate separation and minimize co-elution. nih.govresearchgate.netcambridge.org
Some analytical methods have demonstrated the absence of significant co-elution issues. A simple extraction method for analyzing this compound and its isomers in sediments by ion chromatography tandem mass spectrometry reported no co-elution of targeted monosaccharide anhydrides (MAs) with other sugars likely present in sediment samples. researchgate.netrsc.org
The impact of the matrix on this compound's volatility in aerosols has also been investigated, highlighting that the aerosol matrix can affect this compound's evaporation behavior due to nonideal molecular interactions. acs.org This underscores the importance of considering matrix effects not only in chromatographic separation and detection but also in understanding the physical behavior of this compound in different environmental phases.
Addressing matrix effects and co-elution through appropriate sample preparation techniques, optimized chromatographic conditions, and the use of selective detection methods like tandem mass spectrometry is crucial for ensuring the accuracy and reliability of this compound quantification in diverse sample matrices.
Applications of Levoglucosan As a Biomarker and Tracer
Source Apportionment of Biomass Burning Emissions
Levoglucosan is widely used in source apportionment studies to determine the contribution of biomass burning to atmospheric particulate matter. epj-conferences.orgmdpi.comresearchgate.netmdpi.com Its specificity to cellulose (B213188) combustion distinguishes it from tracers that may have multiple sources. epj-conferences.orgtandfonline.comosu.eduresearchgate.net
Quantification of Biomass Burning Contribution to Ambient Aerosols (e.g., PM2.5, Organic Carbon)
This compound concentrations in ambient aerosols, particularly in PM2.5 (particulate matter with aerodynamic diameters less than 2.5 µm), are directly related to biomass burning emissions. mdpi.comacs.orgcopernicus.orgtandfonline.comaqmd.gov By measuring this compound levels, researchers can estimate the contribution of biomass burning to the total PM2.5 mass and its organic carbon (OC) content. mdpi.comacs.orgtandfonline.comaqmd.govnih.gov
The ratio of this compound to organic carbon (LG/OC) is a commonly used metric for this quantification. mdpi.comtandfonline.com Studies have reported varying LG/OC ratios depending on the type of biomass burned and combustion conditions. For instance, LG/OC ratios in biomass burning smoke have been reported to range from 5.4% to 11.8%, with an average of 8.2%. tandfonline.com In urban aerosols, the LG/OC values can be significantly lower due to the presence of other OC sources and atmospheric degradation of this compound. tandfonline.com
Research in different locations has demonstrated the utility of this compound in quantifying biomass burning contributions. In Zagreb, Croatia, this compound measurements indicated that biomass burning, primarily for residential heating, was a major source of OC during winter, contributing up to 13.4% to OC and 5.3% to PM2.5. mdpi.com In Xi'an, China, biomass burning contributed an average of 17.6 ± 8.4% to OC in PM2.5, with contributions ranging from 5.1% to 43.8%. nih.gov In South Korea, the contribution of OC from biomass burning to total OC was found to be significantly higher in a rural area (Seosan) compared to an urban area (Seoul) during winter and spring. acs.org
Data on this compound concentrations and estimated biomass burning contributions to PM2.5 and OC from various studies highlight the importance of this tracer:
| Location | Season | PM2.5 this compound (ng/m³) | Contribution to OC (%) | Contribution to PM2.5 (%) | Source |
| Zagreb, Croatia | Winter | 1314 (PM2.5), 931 (PM1) | Up to 13.4 | 5.3 | mdpi.com |
| Xi'an, China | Annual | 428 ± 399 | 17.6 ± 8.4 | - | nih.gov |
| Xi'an, China | Winter | 934 ± 443 | - | - | nih.govtandfonline.com |
| Xi'an, China | Autumn | 370 ± 325 | - | - | nih.govtandfonline.com |
| Xi'an, China | Spring | 178 ± 125 | - | - | nih.govtandfonline.com |
| Xi'an, China | Summer | 85 ± 24 | - | - | nih.govtandfonline.com |
| Nanjing, China | Annual | 103.96 | 77.4 (to BOA) | - | nih.gov |
| South China Coastal Cities | Average | - | 8.3 (av.) | 4.5 (av.) | tandfonline.com |
| Southern California (Basin Average) | Winter | ~1% of total mass | - | 11-21% (1.3-2.5 µg/m³) | aqmd.gov |
Note: Contribution percentages can vary based on the specific calculation method and conversion factors used.
Combination with Carbon Isotope Analysis (13C and 14C) for Refined Source Identification
Combining this compound analysis with carbon isotope analysis, specifically using 13C and 14C, provides a more refined approach to source apportionment of carbonaceous aerosols. researchgate.netnih.govcopernicus.orgaaqr.orgresearchgate.net Radiocarbon (14C) analysis distinguishes between contemporary carbon sources (like biomass burning and biogenic emissions) and fossil fuel sources, as fossil fuels are depleted in 14C. nih.govcopernicus.orgresearchgate.net However, 14C alone cannot differentiate between biomass burning and other biogenic sources. nih.govaaqr.org
This compound, being a specific tracer for biomass burning, helps to resolve the contribution from this contemporary source. researchgate.netnih.govaaqr.orgresearchgate.net Stable carbon isotope ratios (δ13C) can provide further information, as different plant types (C3 and C4) have distinct isotopic signatures. nih.gov While δ13C can help differentiate between C3 and C4 plant contributions, its ability to separate biomass burning from other biogenic sources can be limited due to overlapping signatures and kinetic isotopic effects. aaqr.org
Studies have successfully employed a coupled radiocarbon-levoglucosan marker method to apportion carbonaceous species to fossil fuel combustion, biomass burning, and biogenic sources. researchgate.netcopernicus.org This approach allows for a more detailed understanding of the origins of carbonaceous aerosols in the atmosphere. researchgate.netcopernicus.org
Use of this compound to Mannosan/Galactosan Ratios for Source Discrimination (e.g., Softwood vs. Hardwood)
This compound is often measured alongside its isomers, mannosan and galactosan, which are also produced during biomass burning from the pyrolysis of hemicellulose. mdpi.comresearchgate.netairuse.eu The relative proportions of these anhydrosugars can provide information about the type of biomass being burned. mdpi.comresearchgate.netifremer.frunive.itairuse.eu
Specifically, the ratio of this compound to mannosan (L/M) is commonly used to distinguish between emissions from softwood and hardwood combustion. mdpi.comresearchgate.netifremer.frairuse.eu Generally, softwood burning tends to produce lower L/M ratios compared to hardwood burning. mdpi.comifremer.frairuse.eu Studies have reported L/M ratios around 5 for softwood smoke and between 10 and 20 for hardwood/grass combustion. airuse.eu However, these ratios can be species-dependent and influenced by combustion conditions. ifremer.fr For example, herbaceous tissues can yield relatively high L/M ratios, ranging from 25 to 50. researchgate.netairuse.eu
The simultaneous determination of this compound, mannosan, and galactosan is recommended for a more comprehensive apportionment of contributions from different biomass burning sources. airuse.eu The ratio of this compound to galactosan has also been used to identify emissions from leaf burning. researchgate.net
Here's a summary of reported L/M ratios for different biomass types:
| Biomass Type | This compound/Mannosan (L/M) Ratio | Source |
| Softwood | ~5 | airuse.eu |
| Softwood | 2.5 - 10 | ifremer.fr |
| Hardwood/Grass | ~10 - 20 | airuse.eu |
| Hardwood | 10 - 30 | ifremer.fr |
| Herbaceous Tissues | 25 - 50 | researchgate.netairuse.eu |
| Poor-quality brown coals | > 50 | airuse.eu |
Note: These ranges are approximate and can vary depending on specific species and burning conditions.
Application in Different Geographic and Seasonal Contexts
This compound is a valuable tracer for biomass burning across diverse geographic locations and seasons. ifremer.fracs.orgcopernicus.orgtandfonline.comnih.govmdpi.com Its presence and concentration in aerosols vary depending on regional biomass burning activities, meteorological conditions, and atmospheric transport.
Studies in various parts of the world have utilized this compound to assess the impact of biomass burning. In China, studies in Xi'an and Nanjing have shown distinct seasonal variations in this compound concentrations, with higher levels typically observed during colder months due to increased residential heating and agricultural burning. nih.govtandfonline.comnih.gov Similar seasonal trends, with winter maxima and summer minima, have been observed in other locations globally. tandfonline.commdpi.com
Long-range transport of biomass burning emissions can also be traced using this compound. unive.itmdpi.com Back trajectory analysis, in conjunction with this compound measurements, can help identify source regions impacting a particular location. mdpi.com
The stability of this compound in the atmosphere can be affected by factors such as photochemical degradation, particularly during warmer seasons with higher hydroxyl radical (OH) concentrations. tandfonline.comshu.edu.cn This degradation can influence its use as a quantitative tracer, especially over long transport distances or during periods of high atmospheric oxidizing capacity. tandfonline.comshu.edu.cn However, under wintertime and high-latitude conditions, degradation is expected to be minimal. copernicus.org
Seasonal variations in this compound concentrations reflect the temporal patterns of biomass burning activities, which can range from agricultural residue burning in specific seasons to residential wood combustion during colder periods. nih.govtandfonline.com
Reconstruction of Past Fire Activity
Beyond contemporary source apportionment, this compound preserved in environmental archives serves as a powerful proxy for reconstructing past fire activity. epj-conferences.orgmdpi.comcopernicus.org
Analysis in Snow Pits and Ice Cores for Paleofire Records
Snow pits and ice cores provide valuable archives of past atmospheric composition, including traces of biomass burning. epj-conferences.orgmdpi.comtandfonline.comosu.eduresearchgate.net this compound is a particularly useful paleofire tracer in these matrices due to its specificity to biomass combustion and its relative stability once deposited and buried within the ice or snow layers. epj-conferences.orgtandfonline.comosu.eduresearchgate.net
Analysis of this compound concentrations in snow pits and ice cores allows scientists to reconstruct the history of fire activity over timescales ranging from years to millennia. epj-conferences.orgmdpi.comresearchgate.net Peaks in this compound concentrations in ice core layers can be correlated with known fire events, providing validation for its use as a paleofire proxy. tandfonline.comosu.edu For example, a study of a snow pit in Greenland showed that this compound peaks corresponded with oxalate (B1200264) concentrations from a known Canadian forest fire event. tandfonline.comosu.edu
While other proxies like ammonium (B1175870) and potassium have been traditionally used in ice cores to indicate biomass burning, this compound's source specificity helps to differentiate fire signals from other potential sources of these ions. tandfonline.com Combining this compound data with other paleofire indicators, such as microcharcoal and other organic compounds, can provide a more robust and comprehensive reconstruction of past fire regimes. epj-conferences.orgresearchgate.net
Ice cores, particularly from high-latitude regions like Greenland, offer high-resolution paleofire records with excellent dating precision, allowing for the investigation of links between climate change and fire activity over long periods. epj-conferences.org
Tracing Fire Events in Sediments
This compound serves as a specific molecular marker for tracing past fire events in geological archives such as lake and marine sediments. egu.eunioz.nlresearchgate.net Unlike other indicators that may have multiple sources, this compound is primarily and unambiguously produced from the combustion of cellulose-containing vegetation. osu.eduegu.euresearchgate.net This source specificity makes it a robust tracer for biomass burning contributions to sediments. researchgate.net
Studies have successfully used this compound concentrations in sediment cores to reconstruct fire history over various timescales, from centuries to millennia. egu.euresearchgate.net For example, analysis of this compound in a sediment core from Carajás in the Amazonia region allowed for the identification of major fire events that occurred thousands of years ago, with the record showing good correlation with charcoal analysis, a traditional fire indicator. researchgate.net The transport of this compound to sediments occurs through atmospheric deposition and fluvial transport, where it can be preserved in the depositional environment. egu.eunioz.nl
Comparison with Traditional Proxies (e.g., Ammonium, Potassium, Oxalate)
This compound offers advantages over traditional biomass burning proxies like ammonium, potassium, and oxalate due to its higher source specificity. osu.eduresearchgate.netnih.gov While ammonium and potassium can originate from various sources such as lightning, soil processes, agricultural activity, and sea salts, this compound is uniquely formed from the thermal degradation of cellulose. osu.eduresearchgate.net Oxalate can also be formed through atmospheric aerosol evolution and vehicle emissions, making it less specific to biomass burning compared to this compound. osu.edu
Studies comparing these proxies in environmental archives like snow pits have shown that while some traditional proxies may show peaks associated with fire events, their concentration profiles can differ from this compound due to these alternative sources. osu.eduresearchgate.net The source specificity of this compound allows for a more precise determination of the past relative contribution of biomass burning aerosols when used in conjunction with other proxies. osu.edu
Assessment of Environmental Impact
This compound is widely used in atmospheric chemistry studies as a chemical tracer for biomass burning, particularly in airborne particulate matter. fishersci.caacs.org Its presence and concentration in ambient air particles provide valuable information for assessing the environmental impact of various fire sources. researchgate.netresearchgate.net
Monitoring Residential Wood Burning and Agricultural Fires
Residential wood burning and agricultural fires are significant sources of biomass burning emissions globally. researchgate.netresearchgate.net Monitoring this compound in ambient air is a common method to track the contribution of these sources to air pollution. researchgate.netresearchgate.netmcgill.ca Elevated concentrations of this compound in ambient fine particulate matter are indicative of emissions from these activities. researchgate.netresearchgate.net
Studies in various regions have utilized this compound measurements to quantify the impact of residential wood burning, especially during colder months when heating needs are higher. mcgill.canih.gov Similarly, this compound is used to trace emissions from agricultural waste burning and wildfires. researchgate.netresearchgate.netcopernicus.org The seasonal variation of this compound concentrations in ambient air often reflects the prevalence of these burning activities. mcgill.cacopernicus.org
Evaluating Emissions from Biomass Boilers
This compound is also employed in evaluating emissions from biomass boilers, which are increasingly used for energy production. mdpi.com Monitoring this compound in the emissions from these controlled combustion sources helps assess their contribution to atmospheric particulate matter. mdpi.com Research has investigated the fraction of this compound in particle emissions from wood and pellet boilers, noting that this fraction can vary depending on combustion conditions. nih.govtandfonline.com This variability can influence the certainty of using this compound solely as a quantitative tracer for source apportionment in real-world scenarios. nih.govtandfonline.com However, analyzing this compound in boiler emissions provides a comprehensive view of the biomass plant's emissions. mdpi.com
Human Exposure Biomonitoring
Assessing human exposure to wood smoke is crucial due to its potential health effects. This compound has emerged as a promising biomarker for this purpose. nih.govnih.govtandfonline.comtandfonline.comumt.edu
Urinary this compound as a Biomarker of Wood Smoke Exposure
Urinary this compound has been investigated as a potential biomarker for assessing human exposure to wood smoke. nih.govnih.govtandfonline.comtandfonline.comumt.edu As a major organic component of biomass combustion particulate matter, this compound can be absorbed into the body after inhalation and subsequently excreted unmetabolized in urine. nih.govnih.govtandfonline.com
Studies have explored the relationship between wood smoke exposure and urinary this compound levels in various populations, including wildland firefighters and children living in homes with wood stoves. nih.govtandfonline.comtandfonline.comumt.edu Some research has shown elevated urinary this compound levels following wood smoke exposure, supporting its potential as a biomarker. nih.govumt.edu However, other studies have indicated that factors other than wood smoke, such as diet (e.g., consumption of caramel (B1170704), which contains this compound), can influence urinary this compound levels, suggesting the need to consider dietary intake when using it as a biomarker. nih.govtandfonline.comtandfonline.com Despite these potential confounders, the detection of this compound in urine after exposure to wood smoke particles supports its candidacy as a specific biomarker for biomass smoke exposure. nih.govumt.edu
Considerations of Dietary Influences on Urinary this compound Levels
Research indicates that dietary intake can significantly influence urinary this compound levels, posing a challenge for its use solely as a biomarker of wood smoke exposure. Studies have shown that consuming foods containing thermally processed carbohydrates, such as caramel, can lead to increased urinary this compound concentrations. nih.govresearchgate.net For instance, one study observed that urinary this compound levels rose within 2 hours of caramel consumption and returned to baseline within 24 hours. nih.govresearchgate.net This highlights the importance of considering recent dietary history when interpreting urinary this compound data in the context of wood smoke exposure assessment. nih.govresearchgate.net The presence of a background level of this compound in urine samples, even in the absence of known wood smoke exposure, further supports the influence of non-inhalation sources like diet. nih.govijomeh.eu
Kinetics and Half-Life in Human Systems
Studies investigating the kinetics of this compound in humans suggest a relatively short half-life and rapid excretion. Following oral administration, urinary this compound concentrations have been shown to increase quickly, peaking around 3 hours post-intake. ijomeh.eu Approximately 70% of an administered dose has been reported to be excreted in urine within 7 hours. ijomeh.euresearchgate.net The estimated half-life of this compound in urine is between 4 and 5 hours. ijomeh.eu This rapid clearance suggests that urinary this compound is a suitable biomarker for assessing recent exposure to wood smoke, particularly on the same day of exposure. ijomeh.eu However, its short half-life implies that the timing of urine sample collection relative to the potential exposure event is crucial for accurate assessment. ijomeh.eu
Challenges and Future Directions in Biomonitoring Applications
Despite its potential, several challenges exist in fully establishing this compound as a reliable quantitative biomarker for wood smoke exposure in humans. The significant influence of dietary sources on urinary levels is a primary concern, requiring careful consideration and potentially the development of methods to account for or differentiate between exposure routes. nih.govresearchgate.net The variability in the ratio of this compound to particulate matter in emissions, dependent on factors such as wood type, combustion conditions, and device, also complicates the quantitative assessment of exposure based on this compound levels alone. researchgate.net
Furthermore, while this compound is a key tracer for biomass burning, the complex and variable nature of biomass combustion emissions suggests that a multi-marker approach, incorporating other compounds like methoxyphenols or other sugar anhydrides such as mannosan and galactosan, might provide a more comprehensive assessment of exposure. acs.orgresearchgate.net Research is needed to better understand the temporal and individual variability in this compound excretion kinetics to improve the accuracy of biomonitoring. ijomeh.eu Future directions in biomonitoring applications of this compound should focus on developing strategies to mitigate dietary confounding, refining the understanding of its human metabolism and excretion patterns, and exploring its integration with other biomarkers for a more robust assessment of wood smoke exposure.
Future Directions and Research Gaps
Refinement of Formation Mechanisms under Diverse Pyrolysis Conditions
While levoglucosan is known to form from the pyrolysis of cellulose (B213188) and hemicellulose, the detailed mechanisms, particularly under diverse pyrolysis conditions, still require refinement. Research indicates that the yield of this compound can be influenced by factors such as temperature, heating rate, biomass source and composition, and the presence of inorganics. e3s-conferences.orgrsc.org For instance, studies on rice straw pyrolysis have investigated the effects of temperature and holding time on this compound yield, finding an optimal temperature around 500°C for maximizing its production. e3s-conferences.org Computational and experimental investigations into glucose pyrolysis, a model compound for cellulose, suggest that some gaps exist between model predictions and experimental yields, indicating potential missing or competing reaction mechanisms and a need for improved kinetics for existing mechanisms. acs.org Theoretical studies using density functional theory have explored different pyrolytic pathways for cellobiose (B7769950), a cellulose model compound, suggesting a concerted reaction pathway is kinetically favorable for this compound formation. asianpubs.org Future research should focus on further elucidating these complex reaction networks, including the role of intermediates and secondary reactions, especially under conditions relevant to different types of biomass burning (e.g., wildfires, residential wood burning, agricultural fires) and industrial pyrolysis processes. rsc.orgiastate.eduwsu.edu The impact of cellulose crystallinity and the formation of a reactive liquid intermediate during fast pyrolysis also warrant further investigation to understand their influence on anhydrosugar yields and the formation of carbonaceous residues. rsc.orgwsu.edu Novel methods like nonthermal plasma pretreatment are being explored to enhance this compound yield by controlling cellulose depolymerization mechanisms, suggesting new avenues for optimizing formation conditions. rsc.orgrsc.org
Advanced Atmospheric Modeling and Degradation Studies
The atmospheric fate of this compound is crucial for its accurate use as a tracer. While it has been considered relatively stable, recent studies highlight its degradation in the atmosphere, primarily through oxidation by hydroxyl (OH) radicals in both gas and aqueous phases. tandfonline.comacs.orgnih.govresearchgate.net This degradation can lead to an underestimation of biomass burning contributions in source apportionment studies, particularly at receptor sites distant from the source. acs.org Research gaps exist in fully understanding the degradation kinetics under varying atmospheric conditions, including different levels of humidity and pollutant concentrations. tandfonline.comnih.govresearchgate.net Future directions involve incorporating detailed chemical degradation mechanisms into advanced atmospheric transport models to better simulate the global budget and distribution of this compound. acs.org Model calculations show that including chemical degradation is necessary to reproduce observed concentrations and ratios of this compound to other biomass burning tracers like particulate K+. acs.org Developing statistical parameterizations derived from model results can help account for atmospheric degradation when interpreting ambient this compound measurements. acs.org Further detailed kinetic studies on the reactivity of this compound with various atmospheric oxidants in different phases are needed to refine these models. nih.govresearchgate.net
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
Accurate and sensitive measurement of this compound in diverse environmental matrices is essential for its effective application. While gas chromatography-mass spectrometry (GC-MS) is a common technique, it often requires derivatization, which can be time-consuming. researchgate.netuaf.educopernicus.org High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offer alternatives that may not require derivatization and can provide high sensitivity. researchgate.netuaf.edumdpi.com Despite advances, there is a continuous need for novel analytical solutions with enhanced sensitivity and specificity, especially for analyzing trace or ultra-trace concentrations in complex matrices like ice cores, stalagmites, and biological samples. researchgate.netmdpi.com An intercomparison study highlighted the variability among different analytical methods for quantifying this compound in aerosol filter samples, underscoring the need for standardization and further testing across various aerosol matrices and concentrations. copernicus.orgresearchgate.net Future research should focus on developing and validating faster, more sensitive, and less labor-intensive methods, potentially utilizing techniques like high-performance anion-exchange chromatography (HPAEC) with sensitive detection methods such as mass spectrometry. researchgate.netmdpi.comleuphana.de
Comprehensive Source Apportionment Integrating Multiple Tracers and Advanced Models
This compound is a robust marker for biomass burning, but its effectiveness in source apportionment can be enhanced by integrating it with other tracers and advanced receptor models. researchgate.netresearchgate.netmdpi.com While this compound is specific to cellulose pyrolysis, using ratios of this compound with other organic components like mannosan and galactosan (from hemicellulose) or with inorganic tracers like K+ can help differentiate between different types of biomass burning (e.g., forest fires vs. agricultural waste burning). researchgate.netmdpi.com Studies increasingly combine this compound with radiocarbon analysis of carbonaceous aerosols to distinguish between fossil fuel and non-fossil (including biomass burning) sources. researchgate.net However, limitations and knowledge gaps remain in source apportionment, particularly in accurately characterizing sources with highly varying chemical profiles and in separating the contributions of different combustion sources. researchgate.netriurbans.eucsic.es Future directions include the development and application of advanced receptor models that can effectively integrate data from multiple organic and inorganic tracers, as well as potentially optical properties, to provide more comprehensive and accurate source apportionment of particulate matter. riurbans.eucopernicus.orgeuropa.eu Filling gaps in source profiles and improving the understanding of tracer behavior during transport and aging are critical for advancing source apportionment studies. riurbans.eucsic.es
Expansion of Paleofire Reconstruction Studies
This compound preserved in environmental archives like lake sediments, marine sediments, and ice cores is a valuable proxy for reconstructing past fire activity over millennial timescales. researchgate.netleuphana.deegu.eucambridge.orgcopernicus.org It offers a source-specific indicator that complements traditional paleofire proxies like charcoal. tandfonline.comleuphana.decambridge.org Despite its demonstrated suitability, there are research gaps and opportunities for expansion in paleofire reconstruction studies. leuphana.depastglobalchanges.orgresearchgate.net Future work should aim to close geographic gaps in paleofire records, particularly in underrepresented regions like the Southern Hemisphere and Africa. researchgate.net Exploring new archives, such as speleothems (stalagmites), is also a promising direction for obtaining high-resolution paleofire records. pastglobalchanges.org Further research is needed to better understand potential preservation biases and the influence of transport and depositional processes on this compound records in different archives. egu.euresearchgate.net Integrating this compound data with other paleoenvironmental proxies (e.g., pollen, charcoal, stable isotopes) and climate models in multi-proxy studies can provide a more holistic understanding of past fire regimes and their interactions with climate, vegetation, and human activity. egu.eucopernicus.orgcopernicus.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
